molecular formula C12H15N3O B1483820 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole CAS No. 2098046-73-0

4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Cat. No.: B1483820
CAS No.: 2098046-73-0
M. Wt: 217.27 g/mol
InChI Key: XZORIYBPPYJBON-UHFFFAOYSA-N
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Description

4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a heterocyclic compound that contains a furan ring, a pyrazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan derivatives.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group can be added via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-yl)-1H-pyrazole: Lacks the pyrrolidine moiety.

    1-(pyrrolidin-2-ylmethyl)-1H-pyrazole: Lacks the furan ring.

    4-(furan-2-yl)-1-(methyl)-1H-pyrazole: Has a methyl group instead of the pyrrolidine moiety.

Uniqueness

4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is unique due to the presence of both the furan and pyrrolidine moieties, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-11(13-5-1)9-15-8-10(7-14-15)12-4-2-6-16-12/h2,4,6-8,11,13H,1,3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZORIYBPPYJBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=C(C=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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